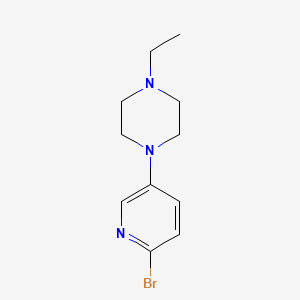

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16BrN3 |

|---|---|

Molekulargewicht |

270.17 g/mol |

IUPAC-Name |

1-(6-bromopyridin-3-yl)-4-ethylpiperazine |

InChI |

InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3 |

InChI-Schlüssel |

CEHDMQOIEUWYFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)C2=CN=C(C=C2)Br |

Herkunft des Produkts |

United States |

Overview of Pyridyl Piperazine Scaffolds in Medicinal Chemistry

The pyridyl-piperazine scaffold is a privileged structural motif frequently encountered in medicinal chemistry. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and the ability to modulate pharmacokinetic profiles. nih.govwisdomlib.orgresearchgate.net Its unique conformational flexibility and basicity make it an excellent linker or pharmacophore in the design of novel therapeutics. nih.govresearchgate.net

When combined with a pyridine (B92270) ring, another key heterocyclic system in drug design, the resulting pyridyl-piperazine core exhibits a broad spectrum of biological activities. nih.gov This scaffold is a cornerstone in the development of drugs targeting the central nervous system, as well as agents with anticancer, antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. nih.gov The versatility of the pyridyl-piperazine framework allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of new chemical entities. nih.govnih.gov

Significance of Brominated Pyridine Moieties in Chemical Synthesis and Drug Design

The incorporation of a bromine atom onto a pyridine (B92270) ring is a strategic maneuver in both chemical synthesis and drug design. From a synthetic perspective, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comacs.org This reactivity allows for the facile introduction of diverse substituents, enabling the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening. rsc.orgnih.gov

In the context of drug design, the presence of a bromine atom can significantly impact a molecule's biological activity and metabolic stability. As a halogen, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Furthermore, the lipophilicity introduced by the bromine atom can influence a compound's ability to cross cellular membranes. The strategic placement of a bromine atom can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com

Research Landscape and Strategic Importance of 1 6 Bromopyridin 3 Yl 4 Ethylpiperazine

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine has emerged as a key intermediate in the synthesis of a variety of biologically active compounds. Its strategic importance lies in the combination of the versatile pyridyl-piperazine core with a reactive brominated pyridine (B92270) moiety. This structure is a valuable starting material for the development of more complex molecules, particularly in the search for new therapeutic agents. chemicalbook.combiosynth.com

For instance, derivatives of this compound have been investigated for their potential as dopamine (B1211576) and serotonin (B10506) receptor agonists, which are targets for treating neurological and psychiatric disorders like Parkinson's disease. thieme-connect.comresearchgate.net The ethyl group on the piperazine (B1678402) nitrogen can modulate the basicity and steric properties of the molecule, which can in turn affect its interaction with biological targets. The bromo-substituent on the pyridine ring provides a convenient point for chemical modification to explore structure-activity relationships. mdpi.com The compound is also noted as an impurity in the synthesis of other active pharmaceutical ingredients, highlighting its relevance in process chemistry and quality control. chemicalbook.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₆BrN₃ |

| Molecular Weight | 270.17 g/mol |

| CAS Number | 364794-25-2 |

| Appearance | Off-white to light yellow solid |

| Boiling Point (Predicted) | 365.4±37.0 °C |

| Density (Predicted) | 1.328±0.06 g/cm³ |

Scope and Objectives of Academic Inquiry

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. researchgate.netacsgcipr.org This one-pot reaction involves the formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. acsgcipr.org This strategy is particularly advantageous as it often avoids the need to isolate the intermediate imine and can be performed under mild conditions. acsgcipr.orgthermofishersci.in

Synthesis from 6-Bromopyridine-3-carbaldehyde and N-Ethylpiperazine

The primary route for the synthesis of this compound via reductive amination involves the reaction of 6-Bromopyridine-3-carbaldehyde with N-Ethylpiperazine. This reaction proceeds through the initial formation of an iminium ion, which is subsequently reduced to yield the target tertiary amine.

The general reaction is as follows:

6-Bromopyridine-3-carbaldehyde + N-Ethylpiperazine → [Iminium Ion Intermediate] → this compound

This method is a direct and efficient way to construct the desired C-N bond between the pyridine (B92270) ring and the piperazine moiety. The availability of a wide range of substituted aldehydes and amines makes this a versatile approach for generating a library of derivatives. researchgate.net

Optimization of Reaction Conditions and Reagents (e.g., Sodium Triacetoxyborohydride)

The success of the reductive amination is highly dependent on the choice of the reducing agent and the reaction conditions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a preferred reagent for this transformation due to its mild and selective nature. nih.govresearchgate.net It is particularly effective for the reductive amination of aldehydes with primary and secondary amines. google.com

Unlike other borohydride (B1222165) reagents, sodium triacetoxyborohydride is less basic and does not reduce the starting aldehyde or ketone at a significant rate, which helps to minimize side reactions. google.com The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. google.comreddit.com The addition of a catalytic amount of acetic acid can sometimes accelerate the formation of the iminium ion intermediate. google.com

| Parameter | Condition/Reagent | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective, and minimizes side reactions. nih.govresearchgate.net |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Common aprotic solvents that are effective for this reaction. google.comreddit.com |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion. google.com |

This interactive table summarizes the optimized reaction conditions for the synthesis of this compound via reductive amination.

Nucleophilic Substitution Approaches for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of this compound. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. wikipedia.orgpearson.com

SNAr Reactions in Related Bromopyridine Derivatives

In the context of this compound synthesis, the SNAr reaction would involve the displacement of a suitable leaving group on the pyridine ring by N-ethylpiperazine. While the bromine atom itself can act as a leaving group, other halogens like fluorine are often more reactive in SNAr reactions. researchgate.netreddit.com The positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. researchgate.net Therefore, a precursor such as 3-amino-6-bromopyridine (B21960) could potentially undergo diazotization followed by substitution with N-ethylpiperazine, although this is a less direct route.

Kinetic studies of SNAr reactions on substituted pyridines with secondary amines have shown that the reaction generally proceeds through a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step. researchgate.net

Role of the Bromine Atom as a Leaving Group in Pyridine Ring Activation

The bromine atom at the 6-position of the pyridine ring plays a crucial role as a leaving group in nucleophilic aromatic substitution reactions. acs.org The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgresearchgate.net This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine helps to stabilize the intermediate Meisenheimer complex. wikipedia.org

However, the carbon-bromine bond is weaker than the carbon-fluorine bond, which can facilitate its cleavage in the second step of the reaction. reddit.com The presence of the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, making the displacement of the bromide possible, especially under forcing conditions or with catalytic assistance. researchgate.netnih.gov Computational studies have also explored the competition between SNAr and SN2 reactions at the bromine center in polyfluorobromobenzenes. researchgate.net

Copper-Catalyzed C-N Bond Formation in Related Pyridines

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a powerful method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This methodology is especially useful for the coupling of aryl halides with amines, including the synthesis of N-arylpiperazines. researchgate.netresearchgate.net

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have been made with the development of soluble copper catalysts supported by various ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

For the synthesis of this compound, a copper-catalyzed coupling of 3,6-dibromopyridine with N-ethylpiperazine could be envisioned, where selective substitution at the 3-position might be achieved under carefully controlled conditions. Alternatively, coupling 6-bromopyridin-3-amine with a suitable ethylpiperazine precursor could also be a viable route. Copper-catalyzed amination has been successfully applied to a variety of bromopyridine derivatives. researchgate.netresearchgate.net The reaction typically employs a copper(I) source, a base, and a suitable ligand in a polar aprotic solvent. researchgate.netorganic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature |

| CuI | trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | High |

| Cu₂O | None specified | Aqueous Ammonia | Ethylene Glycol | 100 °C |

| CuI | Pyridine-2-aldoxime | Cs₂CO₃ | Water | Varies |

This interactive table presents examples of catalyst systems used in copper-catalyzed C-N bond formation reactions involving pyridine derivatives, based on related literature. researchgate.netresearchgate.netnih.govresearchgate.net

Derivatization Strategies and Synthetic Transformations

Derivatization of this compound is primarily centered on transformations of the pyridyl and piperazine components. These modifications allow for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical and pharmacological properties in drug discovery programs.

The bromine atom at the 6-position of the pyridine ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid or ester. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex, like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., Na₂CO₃, K₃PO₄). nih.govresearchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring, yielding biaryl structures. researchgate.net

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is employed. acsgcipr.orgorganic-chemistry.org This palladium-catalyzed reaction couples the bromopyridine with a primary or secondary amine, enabling the synthesis of various 6-amino- or 6-hydrazinyl-pyridine derivatives. chemspider.comresearchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand (e.g., XPhos), and base is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. It is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to 6-alkynylpyridine derivatives.

Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base.

The table below summarizes common transformations involving the pyridyl moiety.

Table 1: Representative Cross-Coupling Reactions for Modification of the Pyridyl Moiety

| Reaction Name | Coupling Partner | Typical Catalyst | Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl / Heteroaryl |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | Amino (NR₂) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂ / Ligand / Base | Alkenyl |

The structure this compound features a fully substituted piperazine ring with tertiary amines at both the N1 and N4 positions. Therefore, direct substitution on the nitrogen atoms is not feasible without complex N-dealkylation steps. However, derivatization strategies often begin from the precursor, 1-(6-Bromopyridin-3-yl)piperazine (B1277884), which possesses a reactive secondary amine at the N4 position. This secondary amine is a nucleophilic site that can be readily functionalized through various reactions.

N-Alkylation: The introduction of the ethyl group to form the title compound is a classic example of N-alkylation. This can be achieved by reacting 1-(6-Bromopyridin-3-yl)piperazine with an ethyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate. researchgate.net This method can be extended to a wide range of alkyl, benzyl, and allyl halides to generate a library of N-substituted derivatives. researchgate.netgoogle.com Reductive amination with an aldehyde (e.g., acetaldehyde) and a reducing agent (e.g., sodium triacetoxyborohydride) is another common method.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This introduces a carbonyl group adjacent to the piperazine nitrogen, which can alter the electronic properties and conformational flexibility of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides, which are important functional groups in many bioactive molecules.

Michael Addition: The secondary amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing a route to more complex side chains with varied functional groups.

The table below illustrates derivatization possibilities starting from the 1-(6-bromopyridin-3-yl)piperazine precursor.

Table 2: Derivatization of the 1-(6-Bromopyridin-3-yl)piperazine Precursor at the N4 Position

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Ethyl Iodide / Base | Ethyl |

| N-Acylation | Acetyl Chloride / Base | Acetyl (Amide) |

| N-Sulfonylation | Tosyl Chloride / Base | Tosyl (Sulfonamide) |

| Reductive Amination | Acetone / NaBH(OAc)₃ | Isopropyl |

The dual reactivity of the this compound scaffold makes it an excellent building block for the synthesis of complex, multi-functional molecules. biosynth.com Synthetic chemists can devise strategies that involve sequential or orthogonal reactions at both the pyridine and piperazine moieties to construct elaborate molecular architectures.

For example, a synthetic route could begin with a Suzuki-Miyaura coupling reaction on the bromopyridine to install a key aryl group. whiterose.ac.uk The resulting intermediate can then be further elaborated. Although the N4-ethyl group is fixed in the title compound, if a different derivative with a reactive handle at N4 (e.g., a protected amine) were used, this position could be deprotected and coupled to another molecular fragment.

This building-block approach is central to fragment-based drug discovery and lead optimization. By combining the this compound core with other fragments through robust chemical reactions, large libraries of diverse compounds can be rapidly assembled and screened for biological activity. The compound effectively acts as a molecular scaffold, providing a defined three-dimensional orientation for the substituents introduced at its reactive sites.

Target-Centric Investigations

Compounds built upon pyridinyl-piperazine scaffolds have been investigated for their potential as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The primary mechanism of action for CDK4/6 inhibitors is the induction of G1 cell cycle arrest, which halts the proliferation of cancer cells. nih.gov

The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of CDK4 and CDK6. nih.gov In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4/6, forming active kinase complexes. nih.govtargetedonc.com A primary function of these active complexes is to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. frontiersin.org

When Rb is in its hypophosphorylated state, it binds to the E2F family of transcription factors, preventing them from activating the genes necessary for S-phase entry, such as those for cyclin E. nih.govfrontiersin.org The phosphorylation of Rb by the Cyclin D-CDK4/6 complex causes a conformational change that releases E2F. frontiersin.org This liberation of E2F allows for the transcription of genes that drive the cell cycle forward, committing the cell to DNA replication. nih.gov

CDK4/6 inhibitors function by competing with ATP for the binding site on the CDK4 and CDK6 enzymes. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. targetedonc.com As a result, Rb remains bound to E2F, transcription of S-phase genes is repressed, and the cell is unable to pass the G1 checkpoint, leading to G1 cell cycle arrest. nih.govtargetedonc.com This cytostatic effect effectively halts tumor cell proliferation. frontiersin.org Some studies suggest that prolonged G1 arrest induced by these inhibitors can lead to replication stress in the subsequent S-phase, causing long-term withdrawal from the cell cycle. embopress.org

The therapeutic efficacy of CDK inhibitors is closely tied to their selectivity. Early-generation CDK inhibitors were often non-selective (pan-CDK inhibitors) and were discontinued (B1498344) in clinical trials due to significant cytotoxic effects on normal cells. nih.gov Modern inhibitors are designed for high selectivity toward CDK4/6 over other CDKs, which provides a better balance between anticancer activity and toxicity. nih.gov

Different CDK4/6 inhibitors exhibit distinct selectivity profiles. For instance, Palbociclib and Ribociclib are highly selective for CDK4/6, showing over 100-fold selectivity against other CDKs. chemrxiv.org Abemaciclib, while potent against CDK4/6, also demonstrates activity against other kinases, including CDK1, CDK2, and CDK9, at higher concentrations. frontiersin.orgchemrxiv.org This broader activity may contribute to different clinical outcomes and side-effect profiles. frontiersin.org Abemaciclib is notably more potent against CDK4 than CDK6. frontiersin.org These differences in selectivity are attributed to variations in the chemical scaffolds of the drugs and how they interact with the ATP-binding pocket of the kinases. frontiersin.org

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected CDK4/6 Inhibitors Against Various Cyclin-Dependent Kinases This table presents data for well-characterized CDK4/6 inhibitors to illustrate typical selectivity profiles.

| Compound | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK1/Cyclin B | CDK2/Cyclin A | CDK9/Cyclin T1 |

| Palbociclib | 11 | 16 | >10,000 | >10,000 | 4,000 |

| Ribociclib | 10 | 39 | >10,000 | >10,000 | 600 |

| Abemaciclib | 2 | 10 | 65 | 34 | 39 |

Data compiled from multiple sources to show relative selectivity. Actual values may vary based on assay conditions. frontiersin.orgresearchgate.netresearchgate.net

Calreticulin (CALR) is a highly conserved chaperone protein residing primarily within the endoplasmic reticulum (ER). wcrj.net It plays a vital role in two main areas: ensuring the correct folding of newly synthesized proteins and regulating intracellular calcium (Ca²⁺) homeostasis. wcrj.netcancer.gov In the context of oncology, CALR expression is often dysregulated. High expression of CALR has been observed in various malignant tumors, including triple-negative breast cancer (TNBC), where it is often associated with a poor prognosis. nih.govnih.govresearchgate.net

As a major Ca²⁺-binding buffer in the ER, Calreticulin is a key component of cellular calcium signaling. cancer.gov The ER serves as the primary intracellular store of Ca²⁺, and maintaining a precise concentration gradient is essential for normal cell function. Disruption of this homeostasis can trigger pathological processes, including cell death. nih.gov

Calcium overload is a therapeutic strategy that aims to artificially manipulate calcium regulatory mechanisms to induce irreversible damage and death in cancer cells. nih.gov This can be achieved by promoting a massive influx of extracellular Ca²⁺ or by triggering the release of Ca²⁺ from intracellular stores like the ER. nih.gov Ligands that interact with components of the ER stress pathway or calcium channels can disrupt the functions of proteins like Calreticulin, leading to the release of stored Ca²⁺ into the cytoplasm. This sudden and sustained increase in cytosolic Ca²⁺ concentration can overwhelm the cell's buffering and pumping capacity, resulting in mitochondrial calcium uptake, mitochondrial dysfunction, and the activation of cell death pathways. nih.gov

The induction of calcium overload is a potent trigger for apoptosis. nih.gov Elevated intracellular Ca²⁺ levels can activate a cascade of pro-apoptotic events, primarily through the mitochondrial pathway. Mitochondria absorb excess cytosolic Ca²⁺, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This, in turn, activates caspase cascades that execute the apoptotic program, leading to characteristic morphological changes and cell death. decorporate.ca

In triple-negative breast cancer (TNBC), a particularly aggressive subtype, the expression of Calreticulin is often elevated. nih.govresearchgate.net This high expression can affect the tumor microenvironment and is linked to worse patient outcomes. nih.govresearchgate.net The dependence of cancer cells on specific signaling pathways for survival makes them vulnerable to disruptions. Therefore, targeting the mechanisms of calcium homeostasis, in which Calreticulin plays a central role, represents a potential therapeutic avenue. By inducing calcium overload, it is possible to trigger apoptosis in TNBC cells, which are notoriously difficult to treat due to the lack of common therapeutic targets like estrogen, progesterone, and HER2 receptors. nih.gov

Dopamine (B1211576) D2/D3 Receptor and Serotonin (B10506) 5-HT1A Receptor Modulation

Dopamine (D2, D3) and serotonin (5-HT1A) receptors are crucial targets in the development of treatments for central nervous system disorders. nih.gov Antipsychotic drugs, for instance, have long been designed to interact with these receptors to manage symptoms of psychosis. nih.govnih.gov The arylpiperazine moiety, a core component of the this compound structure, is a well-established pharmacophore for targeting these specific receptors. cancer.gov The interplay between D2 receptor antagonism and 5-HT1A receptor agonism is a cornerstone of modern antipsychotic drug design, aiming to enhance efficacy and reduce side effects associated with earlier treatments. nih.govnih.gov

The development of multi-target drugs represents a sophisticated strategy against complex, polygenic diseases like schizophrenia. nih.gov Atypical antipsychotics often exhibit a pharmacological profile that includes simultaneous interaction with multiple receptors, primarily D2, D3, and 5-HT1A. nih.govresearchgate.net This multi-target approach, particularly combining D2/D3 receptor antagonism or partial agonism with 5-HT1A receptor agonism, is believed to offer a broader spectrum of therapeutic effects. nih.govresearchgate.netnih.gov

This combination is hypothesized to stabilize the dopamine system, which can alleviate the positive symptoms of schizophrenia, while the 5-HT1A agonism may improve cognitive function and reduce the risk of extrapyramidal side effects. researchgate.netnih.gov Research into novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally related to the bromopyridine scaffold, has identified compounds with potent, multitarget agonistic activity at D2, D3, and 5-HT1A receptors. researchgate.net

| Compound | Dopamine D2 Affinity (pKi or pA2) | Dopamine D3 Affinity (pKi or pA2) | Serotonin 5-HT1A Affinity (pKi or pEC50) | Functional Activity Profile |

|---|---|---|---|---|

| Aripiprazole (B633) | High | High | High | D2/D3 Partial Agonist, 5-HT1A Partial Agonist nih.govresearchgate.net |

| Brexpiprazole | High | High | High | D2/D3 Partial Agonist, 5-HT1A Partial Agonist nih.gov |

| Cariprazine | High | Very High | Moderate | D2/D3 Partial Agonist nih.gov |

| SLV313 | 9.3 (pA2) | 8.9 (pA2) | 9.0 (pEC50) | D2/D3 Antagonist, 5-HT1A Full Agonist nih.gov |

| F15063 | 9.38 (pKi) | 8.95 (pKi) | 8.37 (pKi) | D2/D3 Antagonist, 5-HT1A Agonist nih.gov |

The ability to modulate D2, D3, and 5-HT1A receptors gives scaffolds like this compound significant potential for treating a range of neurological and psychiatric conditions.

Schizophrenia: This is the primary disorder targeted by multi-receptor modulators. The goal is to treat not only the positive symptoms (hallucinations, delusions) through D2 blockade but also the negative and cognitive symptoms via 5-HT1A agonism. researchgate.netnih.gov The development of ligands that can form and act on D2-5-HT1A receptor heterodimers is an emerging area of research, suggesting that these receptor complexes possess unique functional properties that could be exploited for improved pharmacotherapy. nih.gov

Parkinson's Disease: Dopamine receptor agonists are a mainstay in Parkinson's disease treatment. mdpi.com Evidence suggests that partial D2/D3 receptor agonists could be a superior therapeutic option. researchgate.net Furthermore, stimulating 5-HT1A receptors may help alleviate both motor and non-motor symptoms of the disease. researchgate.net Therefore, a multi-target drug that combines these activities could offer substantial benefits, potentially reducing side effects like L-dopa-induced dyskinesia. researchgate.netmdpi.com

Depression and Bipolar Disorder: Partial D2/5-HT1A receptor agonists like aripiprazole have shown promise in treating depression, particularly as an adjunct to SSRIs, and in managing manic episodes in bipolar disorder. researchgate.net

Modulation of Lipid Synthesis Pathways

Altered lipid metabolism is increasingly recognized as a hallmark of various diseases, including cancer and metabolic disorders. researchgate.net The enzyme Fatty Acid Synthase (FASN) is a central player in the de novo synthesis of fatty acids and has emerged as a significant therapeutic target. researchgate.netdrugbank.com

FASN is the enzyme responsible for the terminal catalytic steps in the synthesis of palmitate from acetyl-CoA and malonyl-CoA. researchgate.net Inhibitors of FASN interfere with this process, leading to a reduction in fatty acid production. drugbank.com This inhibition has been shown to have profound cellular effects. For example, pharmacological suppression of FASN activity in 3T3-L1 cells dramatically reduces the accumulation of lipid droplets and prevents preadipocyte differentiation. nih.gov Compounds that inhibit FASN, such as the natural product Cerulenin and the synthetic compound C75, have been instrumental in elucidating the role of this pathway in disease. nih.gov

| Inhibitor | Type | Mechanism of Action | Primary Research Context |

|---|---|---|---|

| Cerulenin | Natural Product (Fungal) | Inhibits condensation enzymes (FabH, FabB, FabF) nih.gov | Biochemical Tool, Anti-obesity, Antimicrobial drugbank.comnih.gov |

| Triclosan | Synthetic | Targets the FabI enoyl-ACP reductase step nih.gov | Antimicrobial, Adipocyte Differentiation Research drugbank.comnih.gov |

| C75 | Synthetic (γ-Butyrolactone Derivative) | Mechanism-based irreversible inhibitor | Anti-obesity, Anticancer nih.govpatsnap.com |

| Isoniazid | Synthetic | Targets the FabI enoyl-ACP reductase step nih.gov | Antitubercular Agent drugbank.comnih.gov |

The inhibition of FASN holds considerable promise in oncology. Many human cancers overexpress FASN, a condition linked to poor prognosis. researchgate.net This reliance on de novo lipogenesis makes cancer cells vulnerable to FASN inhibitors. These inhibitors can induce apoptosis in tumor cells and block critical oncogenic signaling pathways. researchgate.net The piperazine scaffold, a key feature of the title compound, is found in numerous molecules designed and synthesized as potential anticancer agents, targeting various cancer cell lines including those of the breast, colon, and cervix. nih.govresearchgate.net The development of novel piperazine derivatives continues to be an active area of anticancer research. nih.govresearchgate.net

While the primary focus of FASN inhibition has been on cancer and metabolic diseases, the pathway is also a target for anti-infective agents. drugbank.com Since the bacterial fatty acid synthesis system is structurally different from its mammalian counterpart, it presents opportunities for developing selective antibacterial drugs. nih.gov

Potential as Chemopreventive Agents (e.g., Chalcone (B49325) Hybrids with Bromopyridine Skeletons)

Cancer chemoprevention involves using specific agents to prevent, delay, or reverse the process of carcinogenesis. rsc.org An effective strategy in this field is the induction of phase II detoxification enzymes, which help protect cells from carcinogens. rsc.orgresearchgate.net

Recent research has focused on creating hybrid molecules that combine the structural features of bromopyridine with chalcones. rsc.org Chalcones are naturally occurring compounds known to possess a wide array of biological activities, including chemopreventive and anti-inflammatory properties. researchgate.netnih.govnih.gov By synthesizing hybrids that incorporate a bromopyridine skeleton, researchers aim to develop potent cancer chemopreventive agents (CCAs). rsc.org

The mechanism of action for these hybrid compounds often involves the induction of crucial phase II enzymes like quinone reductase (QR) and glutathione (B108866) S-transferase (GST). rsc.orgresearchgate.net A desirable profile for a CCA is the "monofunctional" induction of phase II enzymes without a corresponding significant induction of phase I enzymes (like Cytochrome P450), which can sometimes activate pro-carcinogens. rsc.org Studies on a novel series of bromopyridine-chalcone hybrids demonstrated that certain compounds could significantly increase QR and GST activities in vivo in tissues such as the liver, colon, and mammary gland, confirming their potential as effective chemopreventive agents. rsc.org

| Compound | Structure Description | Key In Vitro Finding | Key In Vivo Finding |

|---|---|---|---|

| Compound 22 ((E)-3-(2-bromopyridin-3-yl)-1-(2-hydroxyphenyl)-2-propen-1-one) | Hybrid of a bromopyridine and a chalcone skeleton | Inducer of quinone reductase (QR) activity rsc.org | Significantly increased QR and GST activities in liver, colon, and mammary gland without significant induction of phase I enzyme CYP rsc.org |

General Antimicrobial Investigations of Piperazine Derivatives

The piperazine nucleus is a significant pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial effects. apjhs.com The structural versatility of the piperazine ring allows for substitutions that can modulate its antimicrobial potency and spectrum. mdpi.com Research has demonstrated that various piperazine derivatives exhibit considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. derpharmachemica.comresearchgate.net

Numerous studies have synthesized and screened novel piperazine-containing compounds to combat the challenge of increasing antimicrobial resistance. apjhs.com For instance, the introduction of different substituents on the piperazine ring has led to compounds with significant activity against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comnih.gov Some derivatives have also shown promising results against Candida albicans and Aspergillus niger. derpharmachemica.comacgpubs.org The mechanism of action is often linked to the ability of these compounds to interfere with essential cellular processes in microorganisms. mdpi.com

The antimicrobial efficacy of piperazine derivatives is highly dependent on their specific structural features. Modifications to the core structure can lead to compounds with enhanced potency against specific bacterial or fungal species. mdpi.comnih.gov For example, certain N-aryl and N-alkyl piperazine derivatives have demonstrated significant antibacterial activity but were less effective against fungi. nih.gov Conversely, other series of derivatives have shown potent antifungal activity. derpharmachemica.com This highlights the importance of the specific chemical scaffold in determining the antimicrobial profile.

| Derivative Class | Tested Organisms | Observed Activity | Reference |

| Substituted phenyl acetamide (B32628) piperazines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Good antifungal activity against Aspergillus niger. derpharmachemica.com | derpharmachemica.com |

| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent activity against S. aureus, E. coli, and C. albicans, with one compound showing a MIC of 2.22 µg/mL against C. albicans. derpharmachemica.com | derpharmachemica.com |

| N,N′-bis(1,3,4-thiadiazole) piperazines | Gram-negative and Gram-positive bacteria | Significant activity against Gram-negative strains, particularly E. coli, with weaker activity against Gram-positive bacteria. mdpi.com | mdpi.com |

| Piperazine dithiocarbamate (B8719985) derivatives | Enterococcus faecalis, Pseudomonas aeruginosa | Moderate antimicrobial activity, with greater potency against Gram-negative bacteria. researchgate.net | researchgate.net |

| N-alkyl and N-aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Significant activity against bacterial strains but less active against the tested fungi. nih.gov | nih.gov |

Preclinical Pharmacodynamic Studies (Mechanistic Focus)

In Vitro Functional Assays (e.g., Receptor Binding, Enzyme Inhibition)

Compounds containing the pyridinylpiperazine scaffold are frequently evaluated for their interaction with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, due to their prevalence in CNS-active agents. While specific binding data for this compound is not extensively published, studies on structurally similar compounds provide insight into the potential targets. For instance, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines were evaluated for their agonist activity at dopamine D2/D3 and serotonin 5-HT1A receptors. Several of these compounds demonstrated potent agonistic activity at these receptors, with EC50 values in the nanomolar range. researchgate.netthieme-connect.com

The antagonist S33138, which also contains a complex piperazine-like structure, showed a 25-fold higher affinity for human dopamine D3 receptors over D2 receptors, with a pKi value of 8.7 for the D3 receptor. nih.gov This highlights the potential for this class of compounds to achieve receptor selectivity through structural modification. Enzyme inhibition is another key area of investigation. Piperazine derivatives have been explored as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases, which are important targets in neurodegenerative diseases. nih.gov

| Compound/Derivative Class | Assay Type | Target(s) | Key Findings (EC50 / pKi / pKB) | Reference |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative 7b | Receptor Functional Agonist Assay | Dopamine D2/D3, Serotonin 5-HT1A | EC50 (nM): D2=0.9, D3=19, 5-HT1A=2.3 | researchgate.netthieme-connect.com |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative 34c | Receptor Functional Agonist Assay | Dopamine D2/D3, Serotonin 5-HT1A | EC50 (nM): D2=3.3, D3=10, 5-HT1A=1.4 | researchgate.netthieme-connect.com |

| S33138 | Receptor Binding Assay | Dopamine D3, D2L, D2S | pKi: D3=8.7, D2L=7.1, D2S=7.3 | nih.gov |

| S33138 | [35S]-GTPγS Filtration Assay | Dopamine D3 | pKB=8.9, pA2=8.7 (Antagonist) | nih.gov |

Cellular Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays)

The cellular effects of piperazine derivatives often involve the modulation of fundamental processes such as cell cycle progression and apoptosis (programmed cell death). researchgate.net These assays are crucial for understanding the cytotoxic potential of a compound, particularly in the context of anticancer drug development. nih.gov

Cell cycle analysis, typically performed using flow cytometry, measures the distribution of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. mdpi.comauctoresonline.org Treatment with a cytotoxic compound can cause arrest at a specific phase of the cell cycle. For example, studies on novel pyridine derivatives have shown that they can induce cell cycle arrest in a dose-dependent manner in leukemia cell lines. researchgate.net One such compound caused a significant increase in the S phase population at its IC50 concentration, and an increase in the G2 phase population at twice its IC50, indicating interference with DNA synthesis and cell division processes. researchgate.net

Apoptosis assays are used to detect the cascade of molecular events that lead to programmed cell death. nih.gov Common methods include detecting the translocation of phosphatidylserine (B164497) (using Annexin V), activation of caspases (key effector enzymes in apoptosis), and DNA fragmentation (TUNEL assay). thermofisher.com The induction of apoptosis is a desired mechanism of action for many anticancer agents.

| Cell Line | Assay | Treatment Compound | Concentration | Observed Effect | Reference |

| HL60 (Leukemia) | Cell Cycle Analysis | Compound 3 (a novel pyridine derivative) | IC50 (25.93 µg/mL) | 58% increase in S phase population. | researchgate.net |

| HL60 (Leukemia) | Cell Cycle Analysis | Compound 3 (a novel pyridine derivative) | IC50 (25.93 µg/mL) | 12% increase in G2 phase population. | researchgate.net |

| K562 (Leukemia) | Cell Cycle Analysis | Compound 3 (a novel pyridine derivative) | 2xIC50 (20.84 µg/mL) | 68% increase in cells arrested in G2 phase. | researchgate.net |

Microsomal Stability and Metabolic Fate in Research Models

Studies on various piperazine-containing compounds have shown a wide range of metabolic stabilities. For example, one study on piperazin-1-ylpyridazines found that the initial lead compound was rapidly metabolized in both mouse and human liver microsomes, with a half-life of only 2-3 minutes. nih.gov However, through systematic structural modifications, the microsomal half-life was improved by over 50-fold, demonstrating that metabolic liabilities can be addressed through medicinal chemistry efforts. nih.gov Another study on novel arylpiperazine derivatives reported biotransformation half-life values ranging from 3 to 9 minutes in human liver microsomes. plos.org The metabolic stability of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives was also assessed, with one compound (34c ) showing good stability (T1/2 = 159.7 minutes), while another (7b ) was metabolized more rapidly (T1/2 = 17.6 minutes). thieme-connect.com

| Compound/Derivative Class | Microsome Species | Key Parameter | Value | Reference |

| Piperazin-1-ylpyridazine (Compound 1 ) | Mouse Liver Microsomes (MLM) | t1/2 | ~2 min | nih.gov |

| Piperazin-1-ylpyridazine (Compound 1 ) | Human Liver Microsomes (HLM) | t1/2 | ~3 min | nih.gov |

| Piperazin-1-ylpyridazine (Compound 29 ) | Mouse Liver Microsomes (MLM) | t1/2 | 113 min | nih.gov |

| Piperazin-1-ylpyridazine (Compound 29 ) | Human Liver Microsomes (HLM) | t1/2 | 105 min | nih.gov |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative 7b | Human Liver Microsomes (HLM) | t1/2 | 17.6 min | thieme-connect.com |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative 34c | Human Liver Microsomes (HLM) | t1/2 | 159.7 min | thieme-connect.com |

Impact of Substituents on Biological Potency and Selectivity

The biological profile of this compound derivatives is significantly influenced by the nature and position of various substituents. Modifications on the pyridine ring, the piperazine nitrogen, and the linker connecting different molecular fragments all play a crucial role in modulating potency and selectivity.

Analysis of Pyridine Ring Modifications

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and for the nitrogen atom's capacity to act as a hydrogen bond acceptor. nih.gov The substitution pattern on the pyridine ring of this compound is a key determinant of its biological activity.

The bromine atom at the 6-position is a common starting point for further chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents. Structure-activity relationship studies on related pyridine derivatives have shown that the nature of the substituent can drastically alter the compound's potency. For instance, replacing the bromo group with other halogens or with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

Studies on similar scaffolds have indicated that introducing small alkyl groups or methoxy (B1213986) groups can enhance activity, while bulky substituents may lead to a decrease in potency due to steric hindrance at the binding site. nih.gov The position of these substituents is also critical; modifications at different positions on the pyridine ring can lead to significant variations in biological response. nih.govnih.gov For example, in a series of pyrazol-4-yl-pyridine derivatives, the placement of substituents was crucial for achieving subtype-selective modulation of the target receptor. nih.gov

The introduction of functional groups capable of forming additional hydrogen bonds, such as hydroxyl (-OH) or amino (-NH2) groups, has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes result in lower activity. nih.gov

Below is a hypothetical data table illustrating the potential impact of pyridine ring modifications on biological activity, based on general SAR principles.

| Compound ID | R1 (at 6-position of pyridine) | R2 (at other positions) | Biological Activity (IC₅₀, nM) |

| Base | Br | H | 150 |

| 1a | Cl | H | 180 |

| 1b | OCH₃ | H | 95 |

| 1c | NH₂ | H | 70 |

| 1d | Br | 2-F | 120 |

| 1e | Br | 5-CH₃ | 135 |

Note: This data is illustrative and based on established SAR principles for pyridine derivatives.

Influence of Piperazine N-Substitution

The piperazine moiety is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile linker. nih.gov The substituent on the N-4 nitrogen of the piperazine ring in this compound is crucial for modulating pharmacokinetic and pharmacodynamic properties.

The ethyl group in the parent compound provides a balance of lipophilicity and basicity. Modifications at this position can significantly impact a compound's affinity and selectivity for its target. Studies on various N-substituted piperazine derivatives have shown that the size and nature of the N-alkyl group can be optimized to enhance target engagement. nih.gov For instance, increasing the chain length or introducing cyclic moieties can lead to improved potency, although excessive bulkiness can be detrimental. nih.govnih.gov

The basicity of the piperazine nitrogen is another critical factor, as it is often involved in forming salt bridges or hydrogen bonds with acidic residues in the target's binding pocket. Altering the substituent can modulate this basicity, thereby fine-tuning the binding affinity. nih.gov Research on related compounds has demonstrated that replacing the N-alkyl group with various substituted aromatic or heterocyclic rings can lead to compounds with high affinity and selectivity for specific receptors, such as dopamine D3 receptors. nih.gov

Role of Linker Chemistry in Conjugated Systems

The linker must be stable in systemic circulation but allow for the release of the active molecule at the target site. nih.gov Linkers can be classified as cleavable or non-cleavable. Cleavable linkers are designed to be broken by specific triggers present in the target environment, such as low pH or specific enzymes. nih.govnih.gov Examples include hydrazones, which are acid-labile, and peptide linkers that can be cleaved by lysosomal proteases. nih.gov

The length, flexibility, and polarity of the linker are also critical design parameters. symeres.com A linker that is too short may cause steric hindrance, preventing the conjugate from binding effectively to its target. Conversely, a linker that is too long or too flexible might lead to undesirable off-target interactions. The physicochemical properties of the linker must be carefully chosen to ensure proper function of the conjugated molecule. symeres.com For instance, the use of π-conjugated linkers like acetylene (B1199291) can improve photophysical properties in certain applications. researchgate.net

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr

Identification of Key Structural Features for Target Binding

A pharmacophore model for derivatives of this compound would typically include several key features essential for target binding. mdpi.com These features are derived from the structural information of active ligands or the target protein itself. dergipark.org.trresearchgate.net

Key pharmacophoric features of this scaffold likely include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. mdpi.com

An aromatic feature: The pyridine ring itself can participate in aromatic or pi-pi stacking interactions with the target protein.

A positive ionizable feature: The distal nitrogen atom of the piperazine ring is typically protonated at physiological pH and can form crucial ionic interactions or hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket.

Hydrophobic features: The ethyl group on the piperazine and the bromo-substituted pyridine ring contribute to hydrophobic interactions within the binding site.

The spatial arrangement of these features is critical for optimal binding. The ideal drug target for such a molecule would possess complementary binding sites that can interact with these pharmacophoric elements. nih.gov

Strategies for Enhancing Affinity and Efficacy

Based on the SAR and pharmacophore modeling, several strategies can be employed to enhance the affinity and efficacy of this compound derivatives.

One primary strategy is bioisosteric replacement . For instance, the bromine atom on the pyridine ring could be replaced with other groups like a cyano or a trifluoromethyl group to modulate electronic properties and potentially form different interactions with the target. Similarly, the pyridine ring itself could be replaced with other heteroaromatic systems to explore different binding modes and improve properties like metabolic stability. nih.gov

Structure-based design , if the structure of the target protein is known, can guide the rational modification of the lead compound. nih.gov Docking studies can predict how different substituents on the pyridine or piperazine rings might fit into the binding pocket and can help in designing modifications that maximize favorable interactions and minimize steric clashes. mdpi.com

Another strategy involves conformational constraint . By introducing rigid elements into the molecule, for example, by modifying the linker between the pyridine and piperazine rings, it is possible to lock the molecule into a bioactive conformation. This can lead to an increase in affinity by reducing the entropic penalty of binding.

The following table illustrates hypothetical data from lead optimization studies, demonstrating how targeted modifications can improve biological activity.

| Compound ID | Modification Strategy | R1 (Pyridine) | R2 (Piperazine) | Target Affinity (Kᵢ, nM) |

| Lead | - | Br | Ethyl | 85 |

| 2a | Bioisosteric Replacement | CN | Ethyl | 42 |

| 2b | Hydrophobic Addition | Br | Propyl | 65 |

| 2c | Aromatic Extension | Phenyl | Ethyl | 30 |

| 2d | Conformational Constraint | Br | Cyclopropylmethyl | 50 |

Note: This data is illustrative and based on common lead optimization strategies.

Regioselectivity in Substituent Introduction and its Effect on SAR

The precise placement of substituents on the pyridinylpiperazine core is a critical determinant of biological activity. Studies on related scaffolds, such as 3-substituted 2,6-dichloropyridines, have demonstrated that the regioselectivity of nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the substituents already present on the pyridine ring. researchgate.net

For derivatives of this compound, the introduction of further substituents on the pyridine ring is primarily directed by the existing bromine and piperazine moieties. The electron-withdrawing nature of the pyridine nitrogen, combined with the halogen, influences the electrophilicity of the carbon atoms in the ring, thereby guiding the position of incoming groups.

For instance, in the synthesis of related pyridinylpiperazine analogs, the regioselectivity of substitution reactions is a key consideration. Research on 2,6-dichloro-3-substituted pyridines reacting with 1-methylpiperazine (B117243) showed that bulky substituents at the 3-position could direct substitution towards the 6-position. researchgate.net Conversely, other substituents like carboxylates and amides at the 3-position favored substitution at the 2-position. researchgate.net While this research was not performed on the exact target compound, it provides valuable insights into the principles governing regioselectivity in this class of molecules.

The strategic placement of substituents can profoundly impact receptor interaction. Modifications at the C2, C4, C5, and C6 positions of the pyridine ring can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which are all crucial for binding to biological targets such as G-protein coupled receptors (GPCRs).

Table 1: Hypothetical Regioselective Reactions and Expected Impact on SAR

| Starting Material | Reagent/Condition | Potential Product(s) (Major Isomer Highlighted) | Expected Impact on SAR |

| This compound | Suzuki Coupling with Arylboronic Acid | 1-(6-Arylpyridin-3-yl)-4-ethylpiperazine | Introduction of aryl groups can explore new binding pockets and enhance potency. |

| This compound | Buchwald-Hartwig Amination | 1-(6-Aminopyridin-3-yl)-4-ethylpiperazine | Introduction of H-bond donors/acceptors can improve target engagement. |

| 1-(2,6-Dichloropyridin-3-yl)-4-ethylpiperazine | Nucleophilic Substitution with an Amine | 1-(2-Amino-6-chloropyridin-3-yl)-4-ethylpiperazine or 1-(6-Amino-2-chloropyridin-3-yl)-4-ethylpiperazine | Regioselectivity would dictate the final substitution pattern, significantly altering the molecule's properties. |

Note: This table is illustrative and based on established chemical principles, as specific experimental data on the target compound was not available in the reviewed literature.

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. For centrally acting agents, an optimal lipophilicity is required to ensure sufficient blood-brain barrier (BBB) penetration without leading to excessive non-specific binding or rapid metabolism. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other classes of arylpiperazine derivatives have frequently identified lipophilicity as a key descriptor influencing biological activity. nih.gov A parabolic relationship is often observed, where either too low or too high lipophilicity results in diminished potency. nih.gov Low lipophilicity can hinder BBB permeation, while excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov

Table 2: Predicted Lipophilicity (cLogP) of Hypothetical Derivatives and Potential Biological Implications

| Compound | Modification from Parent | Predicted cLogP* | Potential Biological Implication |

| This compound | Parent Compound | ~3.5 | Baseline for comparison. |

| 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine | Bromo to Chloro | ~3.2 | Slightly reduced lipophilicity, potentially altering BBB penetration and metabolic stability. |

| 1-(6-Methoxypyridin-3-yl)-4-ethylpiperazine | Bromo to Methoxy | ~2.8 | Decreased lipophilicity, may improve solubility but could reduce BBB permeability. |

| 1-(6-Phenylpyridin-3-yl)-4-ethylpiperazine | Bromo to Phenyl | ~4.5 | Increased lipophilicity, may enhance potency but could lead to higher non-specific binding. |

| 1-(6-Bromopyridin-3-yl)-4-propylpiperazine | Ethyl to Propyl on Piperazine | ~3.9 | Increased lipophilicity, potentially improving target affinity. |

Note: cLogP values are estimations and can vary based on the algorithm used. The biological implications are generalized predictions based on established medicinal chemistry principles.

Computational and Biophysical Characterization of 1 6 Bromopyridin 3 Yl 4 Ethylpiperazine and Its Analogs

Molecular Docking and Binding Mode Predictions

While specific molecular docking studies for 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine are not extensively detailed in the public domain, comprehensive computational analyses of closely related arylpiperazine derivatives provide a predictive framework for its likely binding behavior. These studies, targeting various G-protein coupled receptors (GPCRs) and other protein targets, consistently highlight a conserved binding pattern for the arylpiperazine scaffold.

Ligand-Target Interactions and Active Site Analysis

Molecular docking simulations of arylpiperazine analogs, such as those targeting the 5-HT2A serotonin (B10506) receptor or the androgen receptor (AR), reveal a common set of crucial interactions within the active site. nih.govfrontiersin.org A predominant feature is the interaction of the protonated nitrogen atom of the piperazine (B1678402) ring, which typically forms a strong, charge-stabilized hydrogen bond or salt bridge with a key acidic residue in the receptor's binding pocket, such as an Aspartic acid (Asp) residue. nih.gov

Conformational Analysis of Bound Ligands

The conformation adopted by the ligand upon binding is critical for its activity. For arylpiperazine derivatives, the piperazine ring typically assumes a thermodynamically stable "chair" conformation within the active site. nih.govnih.gov This specific geometry correctly orients the substituent groups for optimal interaction with the receptor's residues. However, in some cases, the ring can adopt a higher-energy "boat" conformation to satisfy the steric constraints of a particular binding pocket, though this may come at an energetic cost that could lower binding affinity. nih.gov

Computational Molecular Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors to correlate a compound's chemical structure with its biological activity. For this compound and its analogs, several key descriptors are particularly informative.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of a drug, including its ability to permeate cell membranes. It is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen). The calculated TPSA for this compound is relatively low, suggesting good potential for oral bioavailability and cell permeability. A lower TPSA is often associated with the ability to cross the blood-brain barrier.

| Compound | TPSA (Ų) |

|---|---|

| This compound | 16.13 |

| 1-(6-Bromopyridin-3-yl)piperazine (B1277884) (analog) | 28.15 nih.gov |

| 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (analog) | 19.36 nih.gov |

Rotatable Bonds and Conformational Flexibility

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A moderate number of rotatable bonds is often desirable, allowing the molecule to adapt its conformation to fit a binding site without a significant entropic penalty. This compound possesses two rotatable bonds: one between the pyridine (B92270) ring and the piperazine ring, and another between the piperazine ring and the ethyl group. This limited flexibility suggests a relatively constrained conformation, which can be advantageous for binding affinity and selectivity.

| Compound | Number of Rotatable Bonds |

|---|---|

| This compound | 2 |

| 1-(6-Bromopyridin-3-yl)piperazine (analog) | 1 nih.gov |

| 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (analog) | 3 nih.gov |

Hydrogen Bond Donor/Acceptor Profiles

The profile of hydrogen bond donors and acceptors is fundamental to a molecule's interaction with biological targets. Hydrogen bonds are key directional interactions that contribute significantly to binding specificity and affinity. In this compound, there are no hydrogen bond donors. However, the molecule contains three hydrogen bond acceptors: the nitrogen atom in the pyridine ring and the two tertiary nitrogen atoms within the piperazine ring. This profile dictates that the compound can only accept hydrogen bonds from donor groups (like -OH or -NH) in a receptor's active site, a critical consideration in rational drug design.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| This compound | 0 | 3 |

| 1-(6-Bromopyridin-3-yl)piperazine (analog) | 1 nih.gov | 3 nih.gov |

| 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (analog) | 0 nih.gov | 3 nih.gov |

Advanced Biophysical Techniques for Mechanism Elucidation

Limited Proteolysis–Mass Spectrometry (LiP–MS) for Binding Region Exploration

Limited Proteolysis–Mass Spectrometry (LiP–MS) has emerged as a powerful structural proteomics technique for identifying the binding sites of small molecules on their protein targets and elucidating their mechanism of action without the need for chemical modification of the compound. nih.govbiognosys.combiognosys.com This method is particularly valuable for characterizing the interactions of compounds like this compound and its analogs within a complex biological environment, such as a cell lysate. biognosys.comeubopen.org

The core principle of LiP–MS lies in monitoring the changes in a protein's structure upon the binding of a ligand. eubopen.org In a typical LiP–MS experiment, a native protein population is briefly treated with a nonspecific protease, such as proteinase K, which cleaves the protein at exposed and flexible regions. eubopen.orgresearchgate.net The binding of a small molecule, like this compound, can induce conformational changes in its target protein or sterically hinder the protease from accessing its cleavage sites. biognosys.comaacrjournals.org These structural alterations result in a unique proteolytic fingerprint for the protein-ligand complex compared to the unbound protein. ethz.ch

Subsequent to limited proteolysis, the protein is fully digested, typically with trypsin, and the resulting peptides are analyzed by quantitative mass spectrometry. researchgate.net By comparing the peptide patterns of the treated and untreated samples, researchers can identify peptides that show a change in abundance. researchgate.net A decrease in the abundance of a specific peptide suggests that its corresponding region in the protein was protected from proteolysis upon compound binding, indicating a potential binding site. ethz.ch Conversely, an increase in a peptide's abundance may point to an allosteric conformational change that exposes a new cleavage site. eubopen.org

The application of LiP-MS to study this compound and its analogs would involve a systematic workflow. Initially, a native cell lysate is incubated with various concentrations of the compound. aacrjournals.org This dose-response experiment allows for the determination of binding affinity and helps distinguish high-affinity targets from nonspecific interactions. ethz.ch Following incubation, the samples are subjected to a precisely timed limited proteolysis step with a broad-specificity protease. eubopen.org The reaction is then quenched, and the proteins are fully digested into smaller peptides suitable for mass spectrometry analysis. aacrjournals.org

The resulting peptide mixtures are analyzed using high-resolution mass spectrometry, often in a data-independent acquisition (DIA) mode, to ensure comprehensive and quantitative peptide detection. aacrjournals.org The data is then processed using specialized software to identify and quantify thousands of peptides across all experimental conditions. nih.gov A machine-learning framework can be integrated into the data analysis pipeline to calculate a "LiP-score," which helps to rank and prioritize potential protein targets and predict binding sites with higher confidence. biognosys.com

The results of a hypothetical LiP-MS experiment on a target protein for this compound could be represented in the following tables:

Table 1: Identification of Peptides with Altered Abundance upon Compound Binding

| Peptide Sequence | Protein Target | Fold Change (Compound vs. Control) | p-value | Putative Role |

| LVGTYSK | Kinase A | -3.5 | 0.001 | Direct Binding Site |

| FGEIASR | Kinase A | 2.8 | 0.005 | Allosteric Site |

| VLPTR | Enzyme B | -2.1 | 0.02 | Direct Binding Site |

| AGTYPQR | Structural Protein C | 1.2 | 0.35 | No Significant Change |

Table 2: Dose-Response Analysis of a Protected Peptide from Kinase A

| Compound Concentration (nM) | Relative Peptide Abundance |

| 0 | 1.00 |

| 1 | 0.85 |

| 10 | 0.52 |

| 100 | 0.28 |

| 1000 | 0.25 |

These illustrative data tables demonstrate how LiP-MS can pinpoint specific peptides within a protein that are directly involved in or affected by the binding of this compound. The identification of protected peptides allows for the mapping of the binding region on the target protein, providing crucial insights into the compound's mechanism of action. aacrjournals.org This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Emerging Research Frontiers and Future Perspectives for 1 6 Bromopyridin 3 Yl 4 Ethylpiperazine

Development of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is crucial for its application in drug discovery programs. The primary and most established method for its synthesis is reductive amination. nih.gov This process typically involves the reaction of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine, followed by reduction using a suitable agent.

This reaction is valued for its operational simplicity and reliability in forging the key C-N bond. nih.gov However, the drive towards more environmentally friendly and efficient chemical processes has spurred research into sustainable methodologies. These efforts focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Modern approaches to the synthesis of related piperazine (B1678402) and pyridine (B92270) derivatives include the use of heterogeneous catalysts for easier recovery and reuse, and exploring aqueous reaction media. nih.govmdpi.com While specific green chemistry applications for this compound are not yet widely published, the broader trends in the synthesis of N-heterocycles suggest a future focus on photoredox catalysis and C-H functionalization to create analogs with greater efficiency. researchgate.net

| Methodology | Key Reagents | General Conditions | Advantages | Potential for Sustainability |

|---|---|---|---|---|

| Classical Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Organic solvents, Room temperature | High yield, Wide substrate scope | Moderate; depends on solvent and reducing agent choice |

| Catalytic Hydrogenation | Aldehyde/Ketone, Amine, H₂, Metal Catalyst (e.g., Pd/C) | Pressurized hydrogen, Various solvents | Clean byproduct (water), High atom economy | High; catalyst can be recycled |

| Buchwald-Hartwig Amination | Aryl halide, Piperazine, Palladium catalyst, Ligand, Base | Inert atmosphere, Elevated temperature | Forms N-aryl bond directly, good for complex molecules | Moderate; requires precious metal catalyst and ligands |

| Photoredox C-H Functionalization | Heterocycle, Photocatalyst, Light source | Room temperature, Organic solvents | Avoids pre-functionalized starting materials | High; uses light as a reagent, often milder conditions |

Expansion into Underexplored Biological Targets and Therapeutic Areas

The true value of this compound lies in its role as a foundational building block for pharmacologically active agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets and improve the pharmacokinetic properties of drug candidates. nih.govnih.gov Likewise, the pyridine nucleus is a common feature in many FDA-approved drugs. nih.govrsc.org

The combination of these two motifs in this compound has made it a valuable precursor for compounds targeting several important classes of proteins.

Kinase Inhibitors: Protein kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. ed.ac.uk The bromopyridine-piperazine scaffold is frequently incorporated into kinase inhibitors. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce further complexity, while the ethylpiperazine moiety often extends into solvent-exposed regions of the kinase ATP-binding site, enhancing solubility and potency. This scaffold has been instrumental in the development of inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The ethylpiperazine portion of the molecule is a common pharmacophore in ligands for dopamine and serotonin receptors. nih.govthieme-connect.com These receptors are key targets for treating a host of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and depression. nih.govnih.gov Derivatives synthesized from this compound have been explored as modulators of D2, D3, and 5-HT1A receptors, aiming to create multi-target agents that could offer a broader therapeutic effect with fewer side effects. thieme-connect.comthieme-connect.com

| Target Class | Specific Examples | Therapeutic Area | Role of the Scaffold |

|---|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDK4/6), Tyrosine Kinases | Oncology, Inflammatory Diseases | Core structure for ATP-competitive inhibition; Piperazine enhances solubility and potency. |

| Dopamine Receptors | D₂, D₃ Subtypes | Schizophrenia, Parkinson's Disease | Ethylpiperazine moiety interacts with receptor binding pockets. |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ Subtypes | Depression, Anxiety | Core structure for designing receptor agonists or antagonists. |

| Urease | Helicobacter pylori Urease | Gastrointestinal Infections (e.g., Ulcers) | Pyridylpiperazine hybrids show potent urease inhibition. frontiersin.org |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

ML models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, are trained on large datasets of compounds with known biological activities. cas.org Scaffolds like bromopyridine-piperazine, which are prevalent in kinase inhibitor libraries, contribute to the chemical space these models learn from. acs.org Consequently, AI algorithms can identify this scaffold as a promising starting point when screening for new kinase inhibitors. rsc.orgnih.gov Virtual screening platforms can rapidly evaluate millions of theoretical compounds, and molecules containing the this compound core can be prioritized for synthesis based on predicted binding affinity, selectivity, and drug-like properties. researchgate.netnih.gov

Contribution to Fragment-Based Drug Design and De Novo Drug Discovery Initiatives

Fragment-Based Drug Design (FBDD) and de novo design represent rational, structure-guided approaches to drug discovery. FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. chemdiv.compharmacelera.com These fragments are then optimized and grown or linked together to create a potent lead compound. nih.gov

The this compound molecule can be deconstructed into key fragments that are valuable in FBDD:

6-Bromopyridine: This fragment provides a rigid aromatic core and a reactive handle (bromine) for synthetic elaboration.

Ethylpiperazine: This fragment is highly desirable due to its favorable physicochemical properties, including high solubility and a basic nitrogen atom that can form key salt-bridge interactions with protein targets. astx.com

These constituent parts are common in fragment libraries used for screening. nih.gov Therefore, the assembly of a molecule like this compound can be seen as a logical step in a fragment-growing or linking strategy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation strategies. For example, alkylation of a piperazine precursor (e.g., 4-ethylpiperazine) with a bromopyridine derivative in polar aprotic solvents like acetonitrile or sulfolane at elevated temperatures (e.g., 150°C) is effective. Yield optimization requires controlled stoichiometry and purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N for basic compounds) . Reaction time and temperature must be calibrated to avoid side products like over-alkylation or decomposition of the bromopyridine moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C-NMR : Confirm substituent positions on the piperazine and pyridine rings (e.g., integration ratios for ethyl groups and bromopyridine protons) .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., expected m/z for C₁₁H₁₅BrN₃) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values (e.g., ±0.3% tolerance) .

Q. What solvent systems are suitable for solubility testing, and how does logP influence biological assays?

- Methodological Answer : Solubility can be tested in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. LogP (calculated via software like ChemDraw or experimental shake-flask methods) should be <3 to ensure membrane permeability. For example, analogs like 1-(4-chlorophenyl)piperazine have logP ~2.5, balancing solubility and bioavailability .

Advanced Research Questions

Q. How does the bromopyridine substituent affect receptor binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer : The 6-bromo group on pyridine enhances steric and electronic interactions with hydrophobic pockets in receptors. Compare binding data (e.g., IC₅₀) with non-brominated analogs using radioligand assays. For instance, bromine’s electron-withdrawing effect may increase affinity for serotonin or dopamine receptors, as seen in 4-arylpiperazine derivatives .

Q. What strategies resolve contradictory data in pharmacokinetic (PK) studies, such as low oral bioavailability despite favorable logP?

- Methodological Answer : Contradictions may arise from first-pass metabolism or efflux pumps. Solutions include:

- CYP inhibition assays : Test interactions with CYP3A4/2D6 using liver microsomes .

- P-gp substrate testing : Use Caco-2 cell monolayers to assess permeability and efflux ratios .

- Prodrug design : Modify the ethyl group to ester prodrugs, improving absorption .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to:

- Predict metabolic hotspots (e.g., N-deethylation of the piperazine ring) .

- Simulate cytochrome P450 interactions (e.g., CYP2D6-mediated oxidation) .

- Validate with in vitro hepatocyte stability assays .

Q. What experimental designs mitigate toxicity risks identified in preliminary screenings?

- Methodological Answer : For hepatotoxicity or mutagenicity flags:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten